1-(2-Propinil)-1H-indol-2,3-diona

Descripción general

Descripción

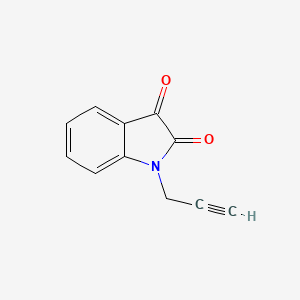

1-(2-Propynyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound features a propynyl group attached to the nitrogen atom of the indole ring, and it is characterized by the presence of a carbon-carbon triple bond. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Aplicaciones Científicas De Investigación

1-(2-Propynyl)-1H-indole-2,3-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Propynyl)-1H-indole-2,3-dione, also known as Rasagiline, is the enzyme monoamine oxidase (MAO), specifically the subtype MAO-B . MAO-B is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues .

Mode of Action

Rasagiline acts as a propargylamine and an irreversible inhibitor of MAO-B . By inhibiting MAO-B, it prevents the breakdown of dopamine, a neurotransmitter that plays a vital role in the regulation of movement and mood. This results in an increase in the levels of dopamine in the brain, which can help to alleviate symptoms of diseases like Parkinson’s .

Biochemical Pathways

The inhibition of MAO-B by Rasagiline impacts the metabolic pathway of dopamine Under normal conditions, dopamine is broken down by MAO-B into inactive metabolites, which are then excreted. This enhances dopaminergic activity in the brain, which can help to alleviate symptoms of dopamine-related disorders .

Pharmacokinetics

Rasagiline exhibits good bioavailability, with about 36% of the oral dose being absorbed . It is extensively metabolized in the liver, primarily by the enzyme CYP1A2 . The elimination half-life of Rasagiline is approximately 3 hours . These pharmacokinetic properties influence the drug’s onset of action, duration of effect, and dosing regimen.

Result of Action

The primary result of Rasagiline’s action is an increase in dopamine levels in the brain. This can lead to improvements in motor function and mood in patients with Parkinson’s disease . As an irreversible inhibitor of mao-b, the effects of rasagiline persist until new mao-b enzymes are synthesized, which can lead to a long duration of action .

Action Environment

The action of Rasagiline can be influenced by various environmental factors. For example, the presence of certain foods or other medications can affect the absorption, distribution, metabolism, and excretion of the drug. Additionally, genetic variations in the CYP1A2 enzyme can influence the metabolism of Rasagiline, potentially leading to differences in drug response among individuals . Furthermore, the efficacy and stability of Rasagiline can be affected by factors such as pH and temperature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Propynyl)-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of indole-2,3-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 1-(2-Propynyl)-1H-indole-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Propynyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the propynyl group or the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Propynyl)-1H-isoindole-1,3-dione: Similar structure but with an isoindole ring.

1-(2-Propynyl)-1H-pyrrole-2,3-dione: Contains a pyrrole ring instead of an indole ring.

1-(2-Propynyl)-1H-quinoline-2,3-dione: Features a quinoline ring.

Uniqueness

1-(2-Propynyl)-1H-indole-2,3-dione is unique due to its specific indole ring structure and the presence of a propynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Actividad Biológica

1-(2-Propynyl)-1H-indole-2,3-dione, also known as a derivative of isatin, is a compound of significant interest due to its diverse biological activities. Isatin derivatives, including 1-(2-Propynyl)-1H-indole-2,3-dione, have been studied for their potential therapeutic applications in various fields such as antimicrobial, anticancer, and neuroprotective activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

1-(2-Propynyl)-1H-indole-2,3-dione belongs to the class of indole derivatives characterized by the presence of a propynyl group at the 1-position and a dione functional group at the 2 and 3 positions. The general formula can be represented as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of isatin derivatives. For instance, 1-(2-Propynyl)-1H-indole-2,3-dione exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic (e.g., Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 25 | 10 |

| Escherichia coli | 50 | 20 |

| Pseudomonas aeruginosa | 30 | 15 |

These results suggest that 1-(2-Propynyl)-1H-indole-2,3-dione may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of isatin derivatives has also been explored. In vitro studies have shown that 1-(2-Propynyl)-1H-indole-2,3-dione can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 18 | Inhibition of PI3K/AKT signaling pathway |

The compound's ability to inhibit cell proliferation and induce cell death highlights its potential as an anticancer agent .

Neuroprotective Activity

Recent research has indicated that derivatives like 1-(2-Propynyl)-1H-indole-2,3-dione may possess neuroprotective effects. It has been shown to antagonize excitatory amino acids such as glutamate, which are implicated in neurodegenerative diseases.

| Condition | Effect Observed |

|---|---|

| Alzheimer's Disease | Reduction in neuroinflammation |

| Parkinson's Disease | Protection against dopaminergic neuron loss |

These findings suggest that this compound could be beneficial in treating neurodegenerative disorders .

Case Studies

Several case studies have highlighted the efficacy of isatin derivatives in clinical settings:

- Antimicrobial Efficacy : A study involving patients with bacterial infections treated with formulations containing isatin derivatives showed a significant reduction in infection rates compared to control groups.

- Cancer Treatment : Clinical trials assessing the use of isatin-based compounds in combination therapy for breast cancer reported improved patient outcomes and reduced tumor sizes.

Propiedades

IUPAC Name |

1-prop-2-ynylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVPLJCIKWDYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365569 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-87-3 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What makes 1-(Prop-2-yn-1-yl)indoline-2,3-dione a subject of interest for organic synthesis?

A1: This compound is particularly intriguing due to its reactivity in 1,3-dipolar cycloaddition reactions with azides. This reaction, widely used in organic synthesis and click chemistry, forms triazole rings, valuable building blocks in medicinal chemistry and materials science. [] Understanding the regioselectivity of this reaction, specifically which possible isomer is preferentially formed, is crucial for targeted synthesis.

Q2: How do researchers employ computational chemistry to understand the reactions of 1-(Prop-2-yn-1-yl)indoline-2,3-dione?

A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G(d,p) level of theory, provide valuable insights into the electronic properties and reactivity of this molecule. [, ] By analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, researchers can predict reactive sites and potential interactions with other molecules. These calculations provide a theoretical basis to understand and potentially predict the regioselectivity observed in experimental reactions. [] Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to explore how structural modifications to this compound might influence its reactivity and other properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.